molecular formula C18H27ClN4O B5634153 9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one

9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5634153
M. Wt: 350.9 g/mol
InChI Key: YWAOYVIKLSFMGR-UHFFFAOYSA-N
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Description

9-(3-Chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one belongs to the class of diazaspiro[5.5]undecane derivatives, which are known for their varied applications in pharmaceutical and synthetic chemistry.

Synthesis Analysis

  • The synthesis of 3,9-diazaspiro[5.5]undecane derivatives involves intramolecular spirocyclization of substituted pyridines. This process includes activation of the pyridine ring with ethyl chloroformate and intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
  • An alternative approach utilizes a one-pot, multi-component reaction catalyzed by Et3N for the synthesis of functionalized diazaspiro derivatives (Li et al., 2014).

Molecular Structure Analysis

  • The crystal structure of diazaspiro[5.5]undecane derivatives has been studied, revealing that these compounds often prefer a chair conformation rather than a twisted conformation. This is deduced from single-crystal X-ray studies (Islam et al., 2017).

Chemical Reactions and Properties

  • Diazaspiro[5.5]undecane derivatives can undergo various chemical reactions, including aminomethylation, leading to the formation of functionally diverse compounds. This showcases their versatility in synthetic chemistry (Khrustaleva et al., 2017).

Physical Properties Analysis

  • The physicochemical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and functional groups. The crystal structure plays a key role in determining the physical properties (Zhu, 2011).

Chemical Properties Analysis

  • The chemical properties of diazaspiro[5.5]undecane derivatives, such as reactivity, stability, and potential for forming derivatives, are influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of chloropyridinyl and dimethylaminoethyl groups in the molecule can significantly alter its chemical behavior (Aggarwal et al., 2014).

properties

IUPAC Name

9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN4O/c1-21(2)12-13-23-14-18(6-5-16(23)24)7-10-22(11-8-18)17-15(19)4-3-9-20-17/h3-4,9H,5-8,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAOYVIKLSFMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC2(CCC1=O)CCN(CC2)C3=C(C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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